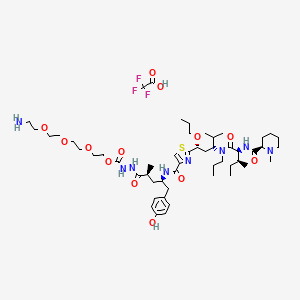

Tam557 (tfa)

Description

BenchChem offers high-quality Tam557 (tfa) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tam557 (tfa) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C52H85F3N8O13S |

|---|---|

Molecular Weight |

1119.3 g/mol |

IUPAC Name |

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl N-[[(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoyl]amino]carbamate;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C50H84N8O11S.C2HF3O2/c1-9-20-58(49(63)44(35(6)11-3)54-47(62)41-14-12-13-21-57(41)8)42(34(4)5)32-43(68-22-10-2)48-53-40(33-70-48)46(61)52-38(31-37-15-17-39(59)18-16-37)30-36(7)45(60)55-56-50(64)69-29-28-67-27-26-66-25-24-65-23-19-51;3-2(4,5)1(6)7/h15-18,33-36,38,41-44,59H,9-14,19-32,51H2,1-8H3,(H,52,61)(H,54,62)(H,55,60)(H,56,64);(H,6,7)/t35-,36-,38+,41+,42+,43+,44-;/m0./s1 |

InChI Key |

BSLBFEDMNJKDQK-NVOAYPLDSA-N |

Isomeric SMILES |

CCCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)NNC(=O)OCCOCCOCCOCCN)OCCC)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]3CCCCN3C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)NNC(=O)OCCOCCOCCOCCN)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

TAMRA Dye: A Technical Guide to Spectral Properties and Quantum Yield for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the core spectral properties and quantum yield of carboxytetramethylrhodamine (TAMRA) dye, a widely utilized fluorophore in biological and biomedical research. Tailored for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, details established experimental protocols, and visualizes relevant molecular processes to facilitate a deeper understanding and application of this versatile fluorescent label.

Core Spectral Properties of TAMRA

TAMRA is a rhodamine-based fluorescent dye known for its bright orange-red fluorescence, high photostability, and utility in a variety of applications, including fluorescence microscopy, real-time PCR, and Förster Resonance Energy Transfer (FRET) assays.[1] It is commercially available as two main isomers, 5-TAMRA and 6-TAMRA, which possess nearly identical spectral properties.[2] The choice between the isomers often depends on the specific conjugation chemistry and the molecule being labeled, with 5-TAMRA commonly used for peptides and proteins and 6-TAMRA for nucleotides.[1]

Below is a summary of the key spectral and physical properties of TAMRA dye.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~541 - 565 nm | [1][3][4] |

| Emission Maximum (λem) | ~565 - 583 nm | [1][3][4] |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.3 | |

| Molecular Weight (5- or 6-TAMRA) | ~430.45 g/mol | [1] |

| Molecular Weight (5- or 6-TAMRA, SE) | ~527.52 g/mol | [1] |

Note: The exact spectral characteristics can vary depending on the solvent, pH, and conjugation state of the dye.[1]

Experimental Protocols

Accurate characterization of TAMRA dye's properties is crucial for its effective use in quantitative assays. The following sections detail standardized protocols for biomolecule labeling and the determination of fluorescence quantum yield.

Protocol for Labeling Biomolecules with TAMRA-NHS Ester

This protocol outlines the general procedure for conjugating TAMRA N-hydroxysuccinimidyl (NHS) ester to primary amines on biomolecules such as proteins and amino-modified oligonucleotides.

Materials:

-

TAMRA-NHS ester

-

Biomolecule to be labeled

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate or Phosphate buffer, pH 8.3-8.5

-

Purification column (e.g., gel filtration)

Procedure:

-

Dissolve TAMRA-NHS Ester: Immediately before use, dissolve the TAMRA-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution.

-

Dissolve Biomolecule: Dissolve the biomolecule in the reaction buffer. The optimal pH for the labeling reaction is between 8.3 and 8.5. Buffers containing primary amines, such as Tris, should be avoided.

-

Reaction: Add a calculated molar excess of the TAMRA-NHS ester stock solution to the biomolecule solution. The optimal molar ratio will depend on the biomolecule and the desired degree of labeling.

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.

-

Purification: Separate the labeled biomolecule from the unreacted dye using a suitable purification method, such as gel filtration chromatography.

Protocol for Determining Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) of a fluorophore is a measure of its emission efficiency. The most common method for its determination is the comparative method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.[5][6][7]

Materials:

-

TAMRA-labeled sample of interest

-

A quantum yield standard with spectral properties overlapping those of TAMRA (e.g., Rhodamine 6G in ethanol, Φ = 0.95)

-

Spectrophotometer (for absorbance measurements)

-

Fluorometer (for fluorescence measurements)

-

High-purity solvents

Procedure:

-

Prepare a Series of Dilutions: Prepare a series of dilutions for both the TAMRA sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]

-

Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Emission: Record the fluorescence emission spectra for each solution, exciting at the same wavelength used for the absorbance measurements.

-

Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

Plot Data: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Calculate Quantum Yield: The quantum yield of the TAMRA sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear fits from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and standard (if different).

-

Visualization of Key Processes

The following diagrams, generated using Graphviz, illustrate common applications and workflows involving TAMRA dye.

Conclusion

TAMRA remains a cornerstone fluorophore in molecular biology and drug discovery due to its robust spectral characteristics and versatility in labeling a wide range of biomolecules. A thorough understanding of its properties, including excitation and emission maxima, molar extinction coefficient, and quantum yield, is paramount for the design and execution of sensitive and reproducible fluorescence-based assays. The protocols and diagrams provided in this guide serve as a foundational resource for researchers leveraging the power of TAMRA in their scientific endeavors.

References

- 1. interchim.fr [interchim.fr]

- 2. researchgate.net [researchgate.net]

- 3. (5 and 6)-CarboxyTetramethylrhodamine, Mixed Isomers (5,6-TAMRA-OH), 100 mg, ABI (5 mL / 20 mm Septum) | LGC, Biosearch Technologies [biosearchtech.com]

- 4. pubcompare.ai [pubcompare.ai]

- 5. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 6. agilent.com [agilent.com]

- 7. chem.uci.edu [chem.uci.edu]

Unveiling the Brilliance: An In-depth Technical Guide to the TAMRA Fluorescence Mechanism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of the fluorescence mechanism of Tetramethylrhodamine (TAMRA), a widely utilized fluorophore in biological research and drug development. From its fundamental photophysical properties to detailed experimental protocols, this document serves as a technical resource for professionals leveraging TAMRA in their work.

Core Fluorescence Mechanism of TAMRA

TAMRA, a derivative of the rhodamine dye family, exhibits bright orange-red fluorescence. Its fluorescence arises from the electronic and vibrational states of the molecule, a process that can be effectively visualized using a Jablonski diagram.

Upon absorption of a photon of appropriate energy, a TAMRA molecule is elevated from its electronic ground state (S₀) to an excited singlet state (S₁). This process is exceptionally fast, occurring on the femtosecond scale. The molecule then rapidly undergoes vibrational relaxation and internal conversion to the lowest vibrational level of the S₁ state. From this state, it can return to the ground state through several pathways:

-

Fluorescence: The molecule can emit a photon and return to the S₀ state. This emitted photon has lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift.

-

Non-radiative decay: The molecule can return to the ground state without emitting a photon, dissipating the energy as heat.

-

Intersystem crossing: The molecule can transition to a long-lived triplet state (T₁). From the triplet state, it can return to the ground state via phosphorescence (a much slower process than fluorescence) or non-radiative decay.

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (Φ), which is the ratio of the number of photons emitted to the number of photons absorbed.

TAMRA Fluorophore: A Technical Guide to Photostability and pH Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a prominent synthetic fluorophore widely utilized in the life sciences for a variety of applications, including DNA sequencing, fluorescence microscopy, and immunoassays. Its popularity stems from its bright orange-red fluorescence, high extinction coefficient, and good environmental stability. This technical guide provides an in-depth analysis of two critical performance characteristics of TAMRA: its photostability and pH sensitivity. Understanding these properties is paramount for designing robust and reproducible fluorescence-based experiments.

Core Photophysical and Chemical Properties

TAMRA, a derivative of rhodamine, is characterized by its xanthene core structure. It is commercially available as a mixture of two isomers, 5-TAMRA and 6-TAMRA, or as single isomers. These isomers may exhibit slight differences in their biological and photophysical properties.

Quantitative Data Summary

The following tables summarize the key quantitative data for TAMRA's photophysical properties, providing a consolidated reference for experimental design.

| Property | Value | Notes |

| Excitation Maximum (λex) | ~540 - 552 nm | Can vary slightly depending on the solvent and conjugation state.[1][2][3][4] |

| Emission Maximum (λem) | ~565 - 579 nm | Can vary slightly depending on the solvent and conjugation state.[1][2][5] |

| Molar Extinction Coefficient (ε) | 84,000 - 95,000 M⁻¹cm⁻¹ | A high value, indicating efficient light absorption.[1][6] |

| Fluorescence Quantum Yield (Φ) | ~0.1 | In aqueous solutions.[6] |

| Fluorescence Lifetime (τ) | ~2.3 - 2.8 ns |

Table 1: General Photophysical Properties of TAMRA

| Parameter | Observation | Conditions |

| General Stability | Excellent photostability.[7][8] | Under typical fluorescence microscopy conditions. |

| Photobleaching | Susceptible to photobleaching under prolonged and intense illumination. | The rate is dependent on excitation power and environmental factors.[9] |

| Effect of Mn²⁺ | Accelerated photobleaching and induced fluorescence blinking. | Coordination of Mn²⁺ to DNA labeled with TAMRA can induce intersystem crossing.[10] |

| Environmental Effects | Photobleaching rates can be influenced by the local environment, including the presence of oxygen and reducing agents.[11] |

Table 2: Photostability Characteristics of TAMRA

| Parameter | Observation | Conditions |

| General Sensitivity | Largely pH-insensitive in the physiological range (pH 4-9).[5][8] | Quantum yield is generally unaffected by acidic pH.[7] |

| Alkaline pH | In pH 8 buffer, absorption and emission are red-shifted by ~8 nm, and the extinction coefficient is lowered by ~10% compared to methanol.[1] | |

| Induced Sensitivity | Dimerization of TAMRA on gold nanoparticles can lead to pH-dependent emission.[12] | This is a specific case and not inherent to the free fluorophore. |

| Conjugate Effects | When conjugated to certain molecules, the local environment can influence pH sensitivity. |

Table 3: pH Sensitivity of TAMRA

Experimental Protocols

Protocol 1: Assessment of TAMRA Photostability

This protocol outlines a general method for quantifying the photobleaching rate of TAMRA.

Objective: To determine the rate of fluorescence decay of TAMRA upon continuous exposure to excitation light.

Materials:

-

TAMRA-conjugated molecule of interest (e.g., antibody, oligonucleotide)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Fluorescence microscope with a suitable filter set for TAMRA (e.g., TRITC or Texas Red filter set)

-

High-sensitivity camera (e.g., sCMOS or EMCCD)

-

Image analysis software (e.g., ImageJ/Fiji)

Methodology:

-

Sample Preparation: Prepare a slide with the TAMRA-conjugated sample immobilized on the surface. For cellular imaging, culture and label cells with the TAMRA conjugate according to standard protocols.

-

Microscope Setup:

-

Turn on the fluorescence microscope and allow the light source (e.g., mercury arc lamp, LED) to stabilize.

-

Select the appropriate objective lens (e.g., 60x or 100x oil immersion).

-

Set the excitation and emission filters for TAMRA.

-

-

Image Acquisition:

-

Locate a region of interest (ROI) containing the fluorescent sample.

-

Set the camera exposure time and gain to obtain a good signal-to-noise ratio without saturating the detector.

-

Begin a time-lapse acquisition, continuously illuminating the sample with the excitation light. Acquire images at regular intervals (e.g., every 5-10 seconds) for a duration sufficient to observe significant photobleaching (e.g., 5-10 minutes). It is crucial to keep the excitation intensity constant throughout the experiment.[13]

-

-

Data Analysis:

-

Open the time-lapse image series in the image analysis software.

-

Define an ROI around the fluorescent sample and measure the mean fluorescence intensity within the ROI for each time point.

-

Correct for background fluorescence by measuring the intensity of a region without any sample and subtracting it from the sample ROI intensity.

-

Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).

-

Plot the normalized fluorescence intensity as a function of time.

-

Fit the decay curve to a single or double exponential decay model to determine the photobleaching time constant (τ). The photobleaching half-life (t₁/₂) can be calculated as t₁/₂ = τ * ln(2).

-

Protocol 2: Evaluation of TAMRA pH Sensitivity

This protocol describes a method to assess the effect of pH on the fluorescence intensity of TAMRA.

Objective: To measure the fluorescence intensity of TAMRA across a range of pH values.

Materials:

-

TAMRA fluorophore (free acid or conjugated to a molecule)

-

A series of pH buffers (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-8, carbonate-bicarbonate buffer for pH 9-10)

-

Spectrofluorometer or a fluorescence microplate reader

-

Quartz cuvettes or a black microplate

Methodology:

-

Sample Preparation: Prepare a stock solution of the TAMRA fluorophore in a suitable solvent (e.g., DMSO).

-

Buffer Preparation: Prepare a series of buffers with precise pH values covering the desired range.

-

Measurement:

-

Dilute the TAMRA stock solution to a final concentration (e.g., 1 µM) in each of the prepared pH buffers. Ensure the final concentration of the organic solvent from the stock solution is minimal to avoid affecting the buffer pH.

-

Transfer the solutions to the cuvettes or microplate wells.

-

Set the spectrofluorometer or plate reader to the excitation and emission wavelengths of TAMRA (e.g., λex = 545 nm, λem = 575 nm).

-

Measure the fluorescence intensity for each sample.

-

-

Data Analysis:

-

Plot the measured fluorescence intensity as a function of pH.

-

Analyze the plot to determine if there are any significant changes in fluorescence intensity across the tested pH range. If a sigmoidal curve is observed, the pKa can be determined from the inflection point.

-

Visualizations

Caption: Experimental workflow for assessing TAMRA photostability.

Caption: Relationship between pH and TAMRA fluorescence intensity.

Conclusion

TAMRA remains a robust and reliable fluorophore for a multitude of biological applications. Its excellent photostability under standard imaging conditions and its general insensitivity to pH fluctuations within the physiological range make it a valuable tool for quantitative fluorescence studies. However, researchers should be mindful of potential environmental factors, such as the presence of certain metal ions and extreme pH levels, which can influence its performance. The experimental protocols provided in this guide offer a framework for validating the performance of TAMRA in specific experimental contexts, ensuring the generation of accurate and reproducible data.

References

- 1. interchim.fr [interchim.fr]

- 2. metabion.com [metabion.com]

- 3. FluoroFinder [app.fluorofinder.com]

- 4. Spectrum [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 5-TAMRA SE (CAS 150810-68-7): R&D Systems [rndsystems.com]

- 7. Optical Properties and Application of a Reactive and Bioreducible Thiol-Containing Tetramethylrhodamine Dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TAMRA/TAMRA Fluorescence Quenching Systems for the Activity Assay of Alkaline Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. blog.addgene.org [blog.addgene.org]

- 10. Photobleaching and blinking of TAMRA induced by Mn(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dimerization of organic dyes on luminescent gold nanoparticles for ratiometric pH sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unprecedented fluorophore photostability enabled by low loss organic hyperbolic materials - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Applications of Tetramethylrhodamine (TAMRA) in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

Tetramethylrhodamine (TAMRA) is a versatile and widely utilized fluorescent dye belonging to the rhodamine family. Its robust photophysical properties, including bright fluorescence and high photostability, have established it as a critical tool in a multitude of biochemical assays. This technical guide provides an in-depth overview of the core applications of TAMRA, complete with quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective implementation in research and drug development.

Core Photophysical and Chemical Properties of TAMRA

TAMRA is characterized by its bright orange-red fluorescence, making it readily detectable with standard fluorescence instrumentation.[1] It exists as two isomers, 5-TAMRA and 6-TAMRA, which have nearly identical spectral properties.[2] For applications requiring high reproducibility, single-isomer preparations are preferred.[3] The dye is commonly conjugated to biomolecules such as peptides, proteins, and nucleic acids through reactive groups like N-hydroxysuccinimide (NHS) esters or maleimides, which react with primary amines and thiols, respectively.[3][4]

Table 1: Quantitative Data for TAMRA Dyes

| Property | 5-TAMRA | 6-TAMRA | 5(6)-TAMRA | Reference |

| Excitation Maximum (λex) | ~541-556 nm | ~546 nm | ~555 nm | [1][2] |

| Emission Maximum (λem) | ~567-580 nm | ~575 nm | ~580 nm | [1][4][5] |

| Molar Extinction Coefficient (ε) | ~84,000 - 90,000 M⁻¹cm⁻¹ | ~92,000 M⁻¹cm⁻¹ | ~90,000 M⁻¹cm⁻¹ | [2][4] |

| Quantum Yield (Φ) | ~0.1 - 0.38 | ~0.3 | ~0.3-0.5 | [2][4][6] |

| Molecular Weight (NHS Ester) | ~527.53 Da | ~527.53 Da | ~527.53 Da | [2] |

Key Applications and Experimental Protocols

Fluorescence Resonance Energy Transfer (FRET)

FRET is a distance-dependent interaction between two dye molecules, a donor and an acceptor, where the excitation energy is transferred non-radiatively from the donor to the acceptor.[5] This phenomenon is highly sensitive to the distance between the dyes, typically in the range of 1-10 nanometers.[5] TAMRA is frequently employed as an acceptor in FRET pairs, often with fluorescein (FAM) as the donor, due to their excellent spectral overlap.[1][5] FRET-based assays are pivotal for studying molecular interactions, enzymatic activity, and conformational changes in biomolecules.[4][7]

This protocol outlines a general procedure for measuring protease activity using a FRET-based peptide substrate labeled with a donor (e.g., FAM) and an acceptor (TAMRA).

References

- 1. TAMRA dye for labeling in life science research [baseclick.eu]

- 2. TAMRA NHS ester, 5-isomer (A270324) | Antibodies.com [antibodies.com]

- 3. interchim.fr [interchim.fr]

- 4. lifetein.com [lifetein.com]

- 5. genelink.com [genelink.com]

- 6. TAMRA-polypyrrole for A/T sequence visualization on DNA molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and synthesis of fluorescent-methylphenidate analogues for FRET-based assay of Synapsin III binding - PMC [pmc.ncbi.nlm.nih.gov]

TAMRA as a FRET Acceptor for FAM Fluorophore: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of using Tetramethylrhodamine (TAMRA) as a Förster Resonance Energy Transfer (FRET) acceptor for the Fluorescein (FAM) fluorophore. This donor-acceptor pair is a workhorse in many biological assays due to its favorable spectral overlap and well-characterized properties. This document details their spectral characteristics, experimental protocols for common applications, and a workflow for high-throughput screening.

Core Principles of FAM-TAMRA FRET

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two fluorophores, a donor (FAM) and an acceptor (TAMRA), when they are in close proximity (typically 10-100 Å).[1] When the donor (FAM) is excited by an external light source, it can transfer its excitation energy to the acceptor (TAMRA) if their emission and absorption spectra overlap.[1] This energy transfer results in a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence emission.[1] The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive "spectroscopic ruler" for measuring molecular distances and interactions.[2]

The FAM-TAMRA pair is widely used due to the significant overlap between the emission spectrum of FAM and the absorption spectrum of TAMRA.[1] In a typical assay, FAM is excited at its maximum absorption wavelength, and the emission of either FAM or TAMRA is monitored. A decrease in FAM emission or an increase in TAMRA emission indicates that the two fluorophores are in close proximity, signifying a molecular interaction or a specific conformation of a biomolecule.

Quantitative Data

The following tables summarize the key quantitative parameters for the FAM and TAMRA fluorophores and their use as a FRET pair.

Table 1: Spectral Properties of FAM and TAMRA

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |

| FAM (6-Carboxyfluorescein) | ~494 | ~518 | ~83,000[3] | ~0.92[4] |

| TAMRA (5-Carboxytetramethylrhodamine) | ~556 | ~579 | ~95,000[5][6] | ~0.1[5][7] |

Table 2: FAM-TAMRA FRET Pair Characteristics

| Parameter | Value | Reference |

| Förster Distance (R₀) | 49-56 Å | [8] |

| Typical FRET Efficiency (E) | Varies with distance, can be >90% at close proximity | [9] |

Experimental Protocols

This section provides detailed methodologies for three common applications of FAM-TAMRA FRET.

FRET Melting Assay for Nucleic Acid Stability

This assay is used to determine the melting temperature (Tm) of a nucleic acid duplex and to screen for ligands that stabilize it.

Materials:

-

Dual-labeled oligonucleotide with FAM at one end and TAMRA at the other.

-

Annealing buffer: 60 mM potassium cacodylate buffer, pH 7.4.

-

Ligand stock solution (e.g., 10 mM in DMSO).

-

Real-Time PCR detection system.

-

96-well PCR plates.

Procedure:

-

Oligonucleotide Preparation: Dissolve the dual-labeled oligonucleotide in nuclease-free water to a stock concentration of 100 µM. Dilute the stock to 0.4 µM in the annealing buffer.

-

Annealing: Heat the 0.4 µM oligonucleotide solution to 99°C for 5 minutes and then slowly cool to room temperature to ensure proper duplex formation.

-

Ligand Preparation: Prepare a working solution of the ligand at 2 µM in the annealing buffer.

-

Assay Setup: In a 96-well plate, mix 20 µL of the annealed oligonucleotide solution (0.4 µM) with 20 µL of the ligand solution (2 µM) for a final volume of 40 µL. This results in final concentrations of 0.2 µM oligonucleotide and 1.0 µM ligand. Include a control well with 20 µL of annealing buffer instead of the ligand solution.

-

Incubation: Incubate the plate at 25°C for 12 hours.[2]

-

Melting Curve Analysis:

-

Place the plate in a Real-Time PCR instrument.

-

Set the instrument to monitor FAM fluorescence.

-

Equilibrate the plate at 25°C for 20 minutes.

-

Increase the temperature from 25°C to 99°C with a ramp rate of 1°C per minute, acquiring fluorescence data at each step.[2]

-

-

Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured, resulting in a significant change in FAM fluorescence. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the sample with the ligand.

Nucleic Acid Hybridization Assay

This assay is used to detect the presence of a specific target nucleic acid sequence.

Materials:

-

FAM-labeled probe oligonucleotide.

-

TAMRA-labeled quencher oligonucleotide, complementary to a portion of the probe to form a hairpin structure in the absence of the target.

-

Target nucleic acid.

-

Hybridization buffer (e.g., 5x SSC, 0.1% SDS).

-

Fluorescence plate reader.

Procedure:

-

Probe Design: Design a probe with a FAM fluorophore at one end. Design a quencher oligonucleotide with a TAMRA molecule that is complementary to a region of the FAM-probe, forming a stem-loop structure that brings FAM and TAMRA in close proximity, quenching the FAM fluorescence. The loop portion of the probe should be complementary to the target sequence.

-

Assay Setup: In a microplate well, combine the FAM-TAMRA probe construct and the sample containing the target nucleic acid in hybridization buffer.

-

Hybridization: Heat the mixture to 95°C for 5 minutes to denature any secondary structures and then cool to the optimal hybridization temperature (typically 55-65°C) for 1-2 hours.

-

Fluorescence Measurement: Measure the fluorescence intensity of FAM using a fluorescence plate reader with excitation and emission wavelengths appropriate for FAM.

-

Data Analysis: In the absence of the target, the hairpin structure holds FAM and TAMRA close, resulting in low FAM fluorescence. In the presence of the target, the probe preferentially binds to the target, disrupting the hairpin and separating FAM from TAMRA. This leads to an increase in FAM fluorescence, indicating the presence of the target sequence.

Protease Activity Assay

This assay measures the activity of a specific protease using a peptide substrate labeled with FAM and TAMRA.

Materials:

-

FAM- and TAMRA-labeled peptide substrate containing the specific cleavage site for the protease of interest. The fluorophore and quencher are positioned on opposite sides of the cleavage site.

-

Protease enzyme.

-

Assay buffer appropriate for the specific protease.

-

Fluorescence plate reader.

Procedure:

-

Substrate and Enzyme Preparation: Prepare stock solutions of the FRET peptide substrate and the protease in the assay buffer.

-

Assay Setup: In a microplate well, add the FRET peptide substrate to the assay buffer.

-

Initiate Reaction: Add the protease to the well to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature for the enzyme. Monitor the increase in FAM fluorescence over time at appropriate excitation and emission wavelengths.

-

Data Analysis: In the intact peptide, the proximity of FAM and TAMRA results in FRET and quenched FAM fluorescence. Upon cleavage of the peptide by the protease, FAM and TAMRA are separated, leading to an increase in FAM fluorescence. The rate of fluorescence increase is proportional to the protease activity.

Mandatory Visualizations

FRET Signaling Pathway

High-Throughput Screening (HTS) Workflow

Troubleshooting

Table 3: Common Issues and Solutions in FAM-TAMRA FRET Experiments

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low FRET efficiency | - Distance between FAM and TAMRA is too large.- Poor spectral overlap due to environmental factors (pH, solvent polarity).- Incorrect orientation of the fluorophores. | - Redesign the probe or substrate to decrease the distance between the fluorophores.- Optimize buffer conditions (pH, ionic strength).- If possible, alter the attachment points of the fluorophores to allow for more rotational freedom. |

| High background fluorescence | - Direct excitation of TAMRA by the FAM excitation wavelength.- Presence of fluorescent impurities.- Autofluorescence from biological samples. | - Use a narrower excitation filter for FAM.- Purify the labeled biomolecules using HPLC.- Include a "no-fluorophore" control to measure and subtract background autofluorescence. |

| Photobleaching | - High excitation light intensity.- Prolonged exposure to excitation light. | - Reduce the intensity of the excitation light.- Decrease the exposure time or the frequency of measurements.- Use an anti-fade reagent in the buffer if compatible with the assay. |

| Inconsistent results | - Pipetting errors.- Temperature fluctuations.- Variation in reagent concentrations. | - Use calibrated pipettes and proper pipetting techniques.- Ensure precise temperature control during incubation and measurement.- Prepare fresh reagents and verify their concentrations. |

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Rational Design and Evaluation of FRET Experiments to Measure Protein Proximities in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jenabioscience.com [jenabioscience.com]

- 4. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. 5-TAMRA NHS | Fluorescent Probes: R&D Systems [rndsystems.com]

- 6. interchim.fr [interchim.fr]

- 7. 5-TAMRA SE (CAS 150810-68-7): R&D Systems [rndsystems.com]

- 8. Förster Resonance Energy Transfer (FRET) | AAT Bioquest [aatbio.com]

- 9. FRET-Enabled Optical modulation for High Sensitivity Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principle of TAMRA in Real-Time PCR: An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in quantitative real-time Polymerase Chain Reaction (qPCR), a deep understanding of the underlying principles of fluorescent chemistries is paramount for robust assay design and accurate data interpretation. This technical guide delves into the core principles of one of the pioneering quencher dyes, Tetramethylrhodamine (TAMRA), elucidating its mechanism of action, practical applications, and considerations in modern qPCR experiments.

The Fundamental Role of TAMRA in Probe-Based qPCR

In probe-based qPCR, such as the widely used TaqMan® chemistry, sequence-specific oligonucleotide probes are employed for the detection and quantification of DNA amplification in real-time. These probes are dual-labeled, containing a fluorescent reporter dye at the 5' end and a quencher dye at the 3' end. TAMRA has historically been a popular choice for the quencher dye, often paired with reporter dyes like 6-carboxyfluorescein (FAM).

The fundamental principle lies in the spatial proximity of the reporter and quencher dyes on an intact probe. When the probe is in solution, it exists in a conformation where the reporter and quencher are close to each other. In this state, the quencher molecule effectively suppresses the fluorescence of the reporter dye.

The Mechanism of Quenching: Förster Resonance Energy Transfer (FRET)

The primary mechanism by which TAMRA quenches the fluorescence of a reporter dye is through Förster Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer process that occurs between two light-sensitive molecules, a donor (the reporter dye) and an acceptor (the quencher dye), when they are in close proximity, typically within 10-100 Å.

The efficiency of FRET is dependent on several factors, including the distance between the donor and acceptor and the spectral overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. The FAM-TAMRA pair is a classic example of an effective FRET pair due to the significant overlap between FAM's emission spectrum and TAMRA's absorption spectrum.

During FRET, the energy from the excited reporter dye is transferred to the TAMRA molecule. TAMRA, being a fluorescent molecule itself, then dissipates this energy by emitting light at a longer wavelength. This energy transfer prevents the reporter dye from emitting its own characteristic fluorescence, thus "quenching" its signal.

dot

Caption: FRET mechanism in an intact TAMRA-based probe.

The TaqMan Assay: Releasing the Quench

The genius of the TaqMan assay lies in coupling the amplification of a specific DNA target with the generation of a fluorescent signal. This is achieved through the 5' to 3' exonuclease activity of the Taq DNA polymerase.

Here is a step-by-step breakdown of the process:

-

Denaturation: The double-stranded DNA template is heated to separate the two strands.

-

Annealing: The reaction is cooled, allowing the forward and reverse primers, as well as the TaqMan probe, to anneal to their specific target sequences on the single-stranded DNA.

-

Extension: The Taq DNA polymerase begins to synthesize a new DNA strand, starting from the primers. As the polymerase moves along the template strand, it encounters the bound TaqMan probe.

-

Cleavage and Signal Generation: The 5' to 3' exonuclease activity of the Taq polymerase cleaves the probe, separating the reporter dye from the quencher dye. This separation disrupts FRET, and the reporter dye is no longer quenched. The reporter dye can now emit its characteristic fluorescence upon excitation.

This process occurs in every cycle of the PCR, leading to an accumulation of fluorescent signal that is directly proportional to the amount of amplified DNA.

dot

Caption: The TaqMan real-time PCR workflow with a TAMRA-quenched probe.

Quantitative Data and Performance Characteristics

The choice of quencher can significantly impact the performance of a qPCR assay. While TAMRA has been a reliable workhorse, the development of non-fluorescent or "dark" quenchers, such as the Black Hole Quenchers (BHQ), has offered improvements in certain aspects.

| Parameter | TAMRA | Dark Quenchers (e.g., BHQ-1) | Reference |

| Excitation Maximum (nm) | ~555 | N/A (Non-fluorescent) | |

| Emission Maximum (nm) | ~580 | N/A (Non-fluorescent) | |

| Quenching Mechanism | FRET & Collisional | FRET & Collisional | |

| Background Fluorescence | Moderate | Very Low | |

| Signal-to-Noise Ratio | Good | Excellent | |

| Recommended Reporter Dyes | FAM, TET, VIC | Broad Range (e.g., FAM, HEX, Cy5) |

Note: The inherent fluorescence of TAMRA can contribute to background signal, potentially lowering the overall signal-to-noise ratio compared to dark quenchers. Dark quenchers dissipate the absorbed energy as heat rather than light, resulting in a cleaner signal.

Experimental Protocol: A General Guideline for a TAMRA-Based TaqMan Assay

This section provides a generalized protocol for setting up a real-time PCR experiment using a TaqMan probe with a FAM reporter and a TAMRA quencher. Specific details may need to be optimized based on the target, template, and real-time PCR instrument.

Primer and Probe Design

-

Primers:

-

Length: 18-24 nucleotides

-

GC content: 30-80%

-

Melting Temperature (Tm): 58-60°C

-

Avoid runs of identical nucleotides, especially G's longer than four.

-

-

Probe:

-

Length: 20-30 nucleotides

-

Tm: Should be 8-10°C higher than the primers.

-

GC content: 30-80%

-

The 5' end should not be a 'G' as it can quench the FAM reporter.

-

Position the probe between the forward and reverse primers.

-

Reaction Setup

A typical 20 µL reaction mixture would be:

| Component | Final Concentration | Volume (µL) |

| 2x qPCR Master Mix | 1x | 10 |

| Forward Primer (10 µM) | 300-900 nM | 0.6 - 1.8 |

| Reverse Primer (10 µM) | 300-900 nM | 0.6 - 1.8 |

| TaqMan Probe (10 µM) | 100-250 nM | 0.2 - 0.5 |

| Template DNA | <100 ng | Variable |

| Nuclease-free water | - | To 20 µL |

Note: It is crucial to prepare a master mix of all components except the template DNA to minimize pipetting errors.

Thermal Cycling Protocol

A standard thermal cycling protocol is as follows:

| Step | Temperature (°C) | Time | Cycles |

| UNG Treatment (optional) | 50 | 2 minutes | 1 |

| Initial Denaturation | 95 | 10 minutes | 1 |

| Denaturation | 95 | 15 seconds | 40 |

| Annealing/Extension | 60 | 60 seconds |

Note: The annealing/extension temperature and time may require optimization.

Data Analysis

The primary data output from a real-time PCR instrument is the amplification plot, which shows the fluorescence signal versus the cycle number. The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold. The Ct value is inversely proportional to the initial amount of target DNA. For quantitative analysis, the comparative Ct (ΔΔCt) method is commonly used to determine the relative expression of a target gene.

dot

Caption: Workflow for relative quantification using the ΔΔCt method.

Conclusion

TAMRA has played a significant role in the development and widespread adoption of real-time PCR. Its principle of FRET-based quenching in TaqMan probes provides a robust and specific method for DNA quantification. While the advent of dark quenchers has offered advantages in terms of lower background and improved signal-to-noise ratios, a thorough understanding of the principles of TAMRA remains essential for researchers working with established assays or in specific applications. By carefully considering the principles of probe design, reaction optimization, and data analysis, scientists can effectively leverage the power of TAMRA-based qPCR for a wide range of molecular biology applications.

TAMRA Dye in Research: A Technical Guide to its Advantages and Limitations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a well-established fluorescent dye belonging to the rhodamine family, widely recognized for its utility in biological and biomedical research. Its robust photophysical properties and versatile conjugation chemistries have made it a staple for labeling a diverse range of biomolecules, including nucleic acids and proteins. This technical guide provides an in-depth overview of the advantages and limitations of TAMRA dye, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in its effective application.

Core Advantages of TAMRA Dye

TAMRA offers several key advantages that contribute to its widespread use in molecular biology applications:

-

Bright and Stable Fluorescence: TAMRA exhibits a strong fluorescence signal, ensuring high sensitivity in various detection platforms.[1][2] Its notable photostability allows for consistent signal output, which is particularly beneficial for experiments requiring long-term imaging or repeated measurements.[1][2]

-

Versatile Conjugation Chemistry: TAMRA is available in various reactive forms, such as N-hydroxysuccinimide (NHS) esters and maleimides, facilitating straightforward covalent labeling of primary amines (e.g., on lysine residues or the N-terminus of proteins) and thiols (on cysteine residues), respectively.[3] This versatility allows for the labeling of a wide array of biomolecules.

-

Effective FRET Acceptor: TAMRA is a commonly used acceptor in Fluorescence Resonance Energy Transfer (FRET) studies, frequently paired with donor fluorophores like fluorescein (FAM).[3][4] The significant spectral overlap between FAM's emission and TAMRA's excitation enables efficient energy transfer, making this pair ideal for studying molecular interactions and dynamics.[4]

-

Broad Applicability: The dye is compatible with a wide range of biological buffers and experimental workflows, including fluorescence microscopy, flow cytometry, real-time quantitative PCR (qPCR), and in situ hybridization.[1]

-

Established Track Record: As a long-standing tool in molecular biology, there is a wealth of literature and established protocols available for its use, providing a solid foundation for new experimental designs.

Key Limitations and Considerations

Despite its advantages, researchers should be aware of TAMRA's limitations to ensure optimal experimental outcomes:

-

pH Sensitivity: The fluorescence quantum yield of TAMRA can be influenced by pH.[3] Its fluorescence is generally optimal in neutral to slightly alkaline conditions (pH 7-8.5).[5] In more alkaline environments (pH > 8.0), structural changes can lead to a decrease in quantum yield.[3]

-

Photobleaching: While considered photostable, TAMRA is still susceptible to photobleaching under intense or prolonged illumination, which can lead to signal loss in demanding imaging applications.[6] The presence of certain metal ions, like Mn2+, can accelerate photobleaching.

-

Hydrophobicity: TAMRA is a relatively hydrophobic molecule, which can sometimes lead to solubility issues or aggregation of labeled biomolecules, potentially affecting their biological activity or leading to fluorescence quenching.[3]

-

Competition from Newer Dyes: A variety of newer fluorescent dyes, such as the Alexa Fluor and Cy dye series, have been developed that may offer superior brightness, photostability, and pH insensitivity compared to TAMRA in certain applications.[7][8]

Quantitative Data Summary

The photophysical properties of TAMRA are crucial for designing and interpreting fluorescence-based experiments. The following table summarizes key quantitative data for 5-TAMRA, the most commonly used isomer.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~541-555 nm | [9][10] |

| Emission Maximum (λem) | ~567-580 nm | [9][10] |

| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | [10][11] |

| Quantum Yield (Φ) | ~0.1 - 0.5 | [3][10] |

| Molecular Weight (5-TAMRA-SE) | ~527.53 g/mol | [10] |

Experimental Protocols

Protein Labeling with TAMRA-NHS Ester

This protocol describes a general procedure for labeling proteins with an amine-reactive TAMRA-NHS ester.

Materials:

-

Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

-

TAMRA-NHS ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

1 M Sodium Bicarbonate, pH 8.3-8.5

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

-

Reaction tubes

Procedure:

-

Prepare Protein Solution: Dissolve the protein in 1 M Sodium Bicarbonate to a concentration of 2-10 mg/mL.[12] Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete for reaction with the NHS ester.

-

Prepare Dye Stock Solution: Immediately before use, dissolve the TAMRA-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]

-

Labeling Reaction:

-

Calculate the required amount of NHS ester. A molar excess of 5-10 fold of dye to protein is a common starting point.[1] The optimal ratio may need to be determined empirically.

-

Add the TAMRA-NHS ester solution to the protein solution while gently vortexing.

-

-

Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.[13]

-

Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).[13] The first colored fraction to elute will be the labeled protein.

-

Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the excitation maximum of TAMRA (~555 nm).

Oligonucleotide Labeling for qPCR Probes

TAMRA is often used as a quencher in TaqMan® probes for real-time qPCR. The following provides a conceptual overview of the components and their roles.

Probe Design:

-

A typical TaqMan probe consists of a short oligonucleotide (20-30 bases) that is complementary to the target sequence.

-

A reporter dye (e.g., FAM) is attached to the 5' end.

-

A quencher dye (e.g., TAMRA) is attached to the 3' end.[14]

Principle of Detection:

-

Intact Probe: When the probe is intact, the close proximity of the reporter and quencher dyes results in FRET, and the reporter's fluorescence is quenched by TAMRA.[14]

-

Hybridization and Cleavage: During the annealing step of PCR, the probe hybridizes to its target sequence on the amplicon. In the extension step, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher.

-

Signal Generation: The separation of the reporter and quencher disrupts FRET, leading to an increase in the reporter's fluorescence. This increase in fluorescence is proportional to the amount of PCR product and is monitored in real-time.

Mandatory Visualizations

Experimental Workflow for Protein Labeling

Caption: Workflow for covalent labeling of proteins with TAMRA-NHS ester.

Signaling Pathway: FRET-based Detection of Molecular Interaction

Caption: FRET-based detection of protein-protein interaction using a FAM-TAMRA pair.

Experimental Workflow for TaqMan qPCR

Caption: Workflow of real-time qPCR using a TaqMan probe with a TAMRA quencher.

References

- 1. youdobio.com [youdobio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lifetein.com [lifetein.com]

- 4. DNA Probes Using Fluorescence Resonance Energy Transfer (FRET): Designs and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]

- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Spectrum [TAMRA (Carboxytetramethylrhodamine)] | AAT Bioquest [aatbio.com]

- 9. TAMRA NHS ester, 5-isomer (A270324) | Antibodies.com [antibodies.com]

- 10. interchim.fr [interchim.fr]

- 11. NHS ester protocol for labeling proteins [abberior.rocks]

- 12. glenresearch.com [glenresearch.com]

- 13. eurogentec.com [eurogentec.com]

- 14. genome.med.harvard.edu [genome.med.harvard.edu]

TAMRA Fluorescent Label: An In-depth Technical Guide for Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylrhodamine (TAMRA) is a robust and versatile fluorescent dye belonging to the rhodamine family. Its bright orange-red fluorescence, notable photostability, and well-characterized spectral properties have established it as a valuable tool for a wide range of applications in molecular and cellular biology, particularly in the realm of live-cell imaging. This technical guide provides an in-depth overview of TAMRA, including its core properties, detailed experimental protocols for live-cell imaging, and its application in studying cellular dynamics.

Core Properties of TAMRA

TAMRA's utility in live-cell imaging stems from its favorable photophysical characteristics. It exhibits strong absorption in the green region of the visible spectrum and emits a bright orange-red fluorescence, making it compatible with standard fluorescence microscopy setups. The dye is available in various reactive forms, most commonly as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and other biomolecules to form stable covalent bonds.

Quantitative Data Summary

For ease of comparison, the key quantitative properties of commonly used TAMRA derivatives are summarized in the table below. These values are crucial for designing and optimizing live-cell imaging experiments.

| Property | 5-TAMRA | 6-TAMRA | 5-TAMRA NHS Ester | TAMRA (General) |

| Excitation Maximum (λex) | 546 nm[1][2] | ~555 nm | 541 nm[3][4][5] | 552 nm[6] |

| Emission Maximum (λem) | 579 nm[2] | ~580 nm | 567 nm[3][4][5] | 578 nm[6] |

| Molar Extinction Coefficient (ε) | 95,000 M⁻¹cm⁻¹[1] | ~90,000 M⁻¹cm⁻¹[7] | 84,000 M⁻¹cm⁻¹[3][4][5] | 90,000 M⁻¹cm⁻¹[8] |

| Quantum Yield (Φ) | 0.1[1][3][4][5] | 0.3–0.5[7] | 0.1[3][4][5] | - |

| Molecular Weight ( g/mol ) | 430.46 | 430.46 | 527.52[1] | - |

Experimental Protocols for Live-Cell Imaging

The success of live-cell imaging experiments using TAMRA-labeled molecules relies on optimized protocols for labeling and imaging. Below are detailed methodologies for key applications.

Protocol 1: Labeling of Proteins with TAMRA NHS Ester for Live-Cell Introduction

This protocol describes the covalent labeling of a purified protein with 5-TAMRA NHS ester. The labeled protein can then be introduced into live cells via techniques such as microinjection or electroporation.

Materials:

-

Purified protein of interest (1-10 mg/mL)

-

5-TAMRA NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Labeling Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Purification column (e.g., Sephadex G-25) or dialysis equipment

-

Live-cell imaging medium (e.g., DMEM)

Procedure:

-

Prepare TAMRA Stock Solution: Immediately before use, dissolve the 5-TAMRA NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.

-

Prepare Protein Solution: Dissolve the protein of interest in the labeling buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete for reaction with the NHS ester.

-

Labeling Reaction: Add the TAMRA stock solution to the protein solution at a 5-10 molar excess. The optimal molar ratio may need to be determined empirically. Incubate the reaction for 1 hour at room temperature, protected from light.

-

Quench Reaction (Optional): To stop the labeling reaction, add the quenching buffer to a final concentration of 50 mM and incubate for an additional 30 minutes.

-

Purification: Separate the TAMRA-labeled protein from the unreacted dye using a desalting column or dialysis against a suitable buffer (e.g., PBS).

-

Quantification: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and 555 nm (for TAMRA).

Protocol 2: Direct Labeling of Live Cells

This protocol outlines a general procedure for the direct labeling of cell surface proteins on live cells.

Materials:

-

Healthy, adherent cells in culture

-

TAMRA NHS ester

-

Phosphate-Buffered Saline (PBS)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

Procedure:

-

Cell Preparation: Culture cells on sterile coverslips or in imaging dishes to an appropriate confluency.

-

Prepare Labeling Solution: Dissolve one vial of TAMRA (500 µg) in a mixture of 2.5 mL PBS and 2.5 mL of DMEM to achieve a working concentration.[1]

-

Incubation: Aspirate the culture medium from the cells and add the labeling solution to the cells (e.g., 500 µL per well). Incubate for 15 minutes at 37°C.[1]

-

Washing: Gently wash the cells three times with warm PBS to remove unbound dye.

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for TAMRA (Excitation: ~550 nm, Emission: ~580 nm).[1]

Visualization of Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided below to illustrate key experimental workflows and a representative signaling pathway that can be investigated using TAMRA-labeled probes.

Applications in Live-Cell Imaging

TAMRA's versatility makes it suitable for a multitude of live-cell imaging applications, providing valuable insights into dynamic cellular processes.

Fluorescence Resonance Energy Transfer (FRET)

TAMRA is widely used as an acceptor fluorophore in FRET-based assays to study protein-protein interactions.[9][10] When a donor fluorophore (e.g., Green Fluorescent Protein, GFP) is in close proximity (1-10 nm) to TAMRA, excitation of the donor can lead to non-radiative energy transfer to TAMRA, resulting in its fluorescence emission. This phenomenon allows for the real-time visualization of molecular interactions within living cells.

Cellular Uptake and Trafficking

By labeling molecules of interest, such as peptides, proteins, or oligonucleotides, with TAMRA, researchers can track their uptake, localization, and trafficking within live cells.[9][10] This is particularly valuable in drug development for monitoring the delivery and intracellular fate of therapeutic agents. For instance, TAMRA-conjugated cell-penetrating peptides (CPPs) allow for the visualization of their mechanisms of intracellular delivery.[9]

Labeling of Cellular Structures

TAMRA can be conjugated to probes that specifically target cellular organelles or structures. For example, TAMRA-labeled phalloidin can be used to visualize F-actin filaments in the cytoskeleton, and specific antibodies conjugated to TAMRA can be used to label their target proteins for immunofluorescence in fixed cells, with adaptations for live-cell applications.

Advantages and Limitations

Advantages:

-

Bright Fluorescence: TAMRA provides a strong and easily detectable fluorescence signal.[9]

-

Good Photostability: Compared to some other fluorophores like fluorescein, TAMRA exhibits greater resistance to photobleaching, making it suitable for time-lapse imaging.[9][10]

-

Well-Characterized Spectra: Its excitation and emission spectra are well-defined, facilitating its use in multicolor imaging experiments with minimal spectral overlap with other common fluorophores.

-

Versatile Chemistry: The availability of reactive derivatives like NHS esters allows for straightforward conjugation to a wide range of biomolecules.[9]

Limitations:

-

pH Sensitivity: The fluorescence of TAMRA can be sensitive to changes in pH, which needs to be considered in experiments involving acidic organelles or significant pH fluctuations.[7]

-

Hydrophobicity: TAMRA is relatively hydrophobic, which can sometimes lead to non-specific binding or affect the solubility of labeled proteins.[7]

-

Potential for Quenching: High labeling densities can lead to self-quenching of the fluorescence signal.

Conclusion

The TAMRA fluorescent label remains a cornerstone of live-cell imaging due to its bright signal, good photostability, and versatile conjugation chemistry. Its application in techniques such as FRET and cellular tracking continues to provide critical insights into the dynamic and complex world of the living cell. For researchers and drug development professionals, a thorough understanding of its properties and a careful optimization of experimental protocols are key to harnessing the full potential of this powerful fluorescent tool.

References

- 1. abcam.cn [abcam.cn]

- 2. abcam.com [abcam.com]

- 3. TAMRA-dT, Carboxytetramethylrhodamine-dT Oligonucleotide Labeling [biosyn.com]

- 4. Tamra-3' Oligo Modifications from Gene Link [genelink.com]

- 5. plantae.org [plantae.org]

- 6. researchgate.net [researchgate.net]

- 7. youdobio.com [youdobio.com]

- 8. biorxiv.org [biorxiv.org]

- 9. lifetein.com [lifetein.com]

- 10. TAMRA dye for labeling in life science research [baseclick.eu]

Methodological & Application

Application Notes: TAMRA NHS Ester for Covalent Protein Labeling

References

- 1. youdobio.com [youdobio.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. biocompare.com [biocompare.com]

- 4. NHS ester protocol for labeling proteins [abberior.rocks]

- 5. AnaTag™ 5 - TAMRA Protein Labeling Kit - 1 kit [anaspec.com]

- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 7. lifetein.com [lifetein.com]

- 8. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fluidic.com [fluidic.com]

- 10. glenresearch.com [glenresearch.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for TAMRA Conjugation to Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct labeling of antibodies with fluorescent dyes such as Carboxytetramethylrhodamine (TAMRA) provides a powerful tool for a multitude of biological assays. This method eliminates the need for secondary antibodies, thereby reducing background noise and increasing signal sensitivity.[1] TAMRA is a bright, photostable rhodamine-derived fluorophore with excitation and emission maxima around 555 nm and 580 nm, respectively, making it suitable for detection in the orange-red channel of most fluorescence instruments.[2][3] The most common method for conjugating TAMRA to antibodies involves the use of an N-hydroxysuccinimide (NHS) ester derivative of TAMRA (TAMRA-SE), which reacts efficiently with primary amine groups on the antibody, such as the ε-amino group of lysine residues and the N-terminal amine, to form stable amide bonds.[1][3][4]

These application notes provide a comprehensive, step-by-step guide to the successful conjugation of TAMRA to antibodies, including detailed protocols, data presentation for key quantitative parameters, and troubleshooting guidelines.

Core Principles of TAMRA-Antibody Conjugation

The fundamental principle behind TAMRA conjugation is the chemical reaction between the amine-reactive TAMRA-NHS ester and the primary amines present on the antibody. This reaction is most efficient under slightly alkaline conditions (pH 8.0-8.5), where the primary amines are deprotonated and thus more nucleophilic.[5] Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the antibody for reaction with the TAMRA-NHS ester.[1]

Key Applications of TAMRA-Conjugated Antibodies

TAMRA-labeled antibodies are versatile reagents used in a variety of research and diagnostic applications, including:

-

Immunocytochemistry and Immunohistochemistry: For the visualization of target antigens in fixed cells and tissues.[1][6]

-

Flow Cytometry: For the identification and quantification of specific cell populations.[1][2][6]

-

Fluorescence Microscopy: Enabling high-resolution imaging of cellular structures and processes.[1][2][4][6]

-

FRET-based Assays: TAMRA can serve as an acceptor dye in Förster Resonance Energy Transfer (FRET) experiments to study protein-protein interactions.[3]

-

Western Blotting and Immunoprecipitation: For the detection and isolation of target proteins.[7][8]

Quantitative Data Summary

Successful antibody conjugation depends on several key parameters. The following tables summarize the recommended quantitative data for optimizing your TAMRA-antibody labeling experiments.

Table 1: Recommended Antibody and Buffer Conditions

| Parameter | Recommended Value | Notes |

| Antibody Purity | >95% | Impurities can compete for labeling, reducing conjugation efficiency.[9] |

| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[1][4][10] |

| Labeling Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Must be free of primary amines (e.g., Tris, glycine).[1][4] |

| Buffer pH | 8.3 - 8.5 | Optimal for the reaction between NHS esters and primary amines.[5][11] |

Table 2: TAMRA-NHS Ester and Reaction Parameters

| Parameter | Recommended Value | Notes |

| TAMRA-NHS Ester Solvent | Anhydrous DMSO or DMF | Prepare fresh immediately before use.[4][10] |

| TAMRA-NHS Ester Concentration | 1 - 10 mg/mL | A stock solution that is easy to pipette for desired molar ratios.[4][6] |

| Dye:Antibody Molar Ratio | 5:1 to 20:1 | The optimal ratio depends on the antibody and its concentration.[1][4][12] |

| Reaction Time | 1 - 2 hours | Longer incubation does not necessarily improve efficiency and may lead to antibody degradation.[1][4][6] |

| Reaction Temperature | Room Temperature | Gentle agitation is recommended to ensure homogeneity.[4][6] |

Table 3: Post-Conjugation and Storage Recommendations

| Parameter | Recommended Value | Notes |

| Purification Method | Gel Filtration (e.g., Sephadex G-25/G-100), Spin Columns, or Dialysis | To remove unconjugated TAMRA.[1][4] |

| Storage Buffer | PBS with 2 mM Sodium Azide | For short-term storage.[1][6] |

| Long-term Storage | Add 5-10 mg/mL BSA and 0.01-0.03% Sodium Azide; store at 4°C or -20°C with 50% glycerol. | Protect from light. Avoid repeated freeze-thaw cycles.[10] |

| Optimal Degree of Labeling (DOL) | 2 - 4 | A higher DOL can lead to antibody aggregation and loss of function.[6][10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the TAMRA-antibody conjugation process.

Protocol 1: Antibody Preparation

-

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), it must be purified.[1][13] This can be achieved by:

-

Dialysis: Dialyze the antibody solution against 10-20 mM PBS overnight at 4°C. Then, add 1/10th volume of 1 M sodium bicarbonate buffer to achieve a final concentration of 0.1 M and a pH of ~8.3.[1][10]

-

Spin Columns: Use an appropriate molecular weight cut-off (MWCO) spin column to exchange the buffer with the recommended labeling buffer (0.1 M sodium bicarbonate, pH 8.3).[13]

-

-

Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL using the labeling buffer.[1][6] Concentrations below 2 mg/mL may result in lower labeling efficiency.[1][10]

-

Quantification: Measure the antibody concentration using a spectrophotometer at 280 nm (A280).[13]

Protocol 2: TAMRA-NHS Ester Preparation

-

Equilibration: Allow the vial of TAMRA-NHS ester to warm to room temperature before opening to prevent moisture condensation.[13]

-

Dissolution: Immediately before use, dissolve the TAMRA-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4][6][13] Vortex briefly to ensure complete dissolution.[12]

Protocol 3: Conjugation Reaction

-

Molar Ratio Calculation: Determine the required volume of the TAMRA-NHS ester solution to achieve the desired dye-to-antibody molar ratio. A common starting point is a 10:1 to 15:1 molar excess of dye to antibody.[10][13]

-

Reaction Initiation: While gently vortexing or stirring the antibody solution, add the calculated volume of the TAMRA-NHS ester solution dropwise.[4][10]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1][4][6] Gentle agitation during incubation is recommended.

Protocol 4: Purification of the TAMRA-Conjugated Antibody

-

Column Preparation: Prepare a gel filtration column (e.g., Sephadex G-25 or G-100) or a spin column according to the manufacturer's instructions.[1][4][6] Equilibrate the column with PBS.

-

Sample Loading: Carefully load the reaction mixture onto the center of the column.[6]

-

Elution: Elute the column with PBS. The first colored band to elute is the TAMRA-conjugated antibody. The second, slower-moving band is the unconjugated free dye.[14]

-

Collection: Collect the fractions containing the labeled antibody.

Protocol 5: Characterization of the Conjugate

-

Spectrophotometric Analysis: Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of TAMRA (~555 nm).[1]

-

Calculation of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per antibody, can be calculated using the following formula:

DOL = (A_max × Mwt) / ([Protein] × ε_dye)

Where:

-

A_max is the absorbance of the conjugate at the dye's maximum absorbance wavelength.

-

Mwt is the molecular weight of the antibody (e.g., ~150,000 for IgG).[10][12]

-

[Protein] is the molar concentration of the protein.

-

ε_dye is the molar extinction coefficient of the dye (for TAMRA, this is approximately 90,000 M⁻¹cm⁻¹).[3]

-

Visualizations

Chemical Reaction of TAMRA-NHS Ester with an Antibody

Caption: Chemical reaction of TAMRA-NHS ester with an antibody.

Experimental Workflow for TAMRA-Antibody Conjugation

Caption: Step-by-step workflow for TAMRA-antibody conjugation.

References

- 1. abcam.cn [abcam.cn]

- 2. TAMRA dye for labeling in life science research [baseclick.eu]

- 3. lifetein.com [lifetein.com]

- 4. youdobio.com [youdobio.com]

- 5. NHS ester protocol for labeling proteins [abberior.rocks]

- 6. interchim.fr [interchim.fr]

- 7. TAMRA Monoclonal Antibody (5G5) (MA1-041) [thermofisher.com]

- 8. Anti-TAMRA Antibodies | Invitrogen [thermofisher.com]

- 9. Antibody Conjugation Troubleshooting [bio-techne.com]

- 10. biotium.com [biotium.com]

- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - RU [thermofisher.com]

- 12. eurogentec.com [eurogentec.com]

- 13. furthlab.xyz [furthlab.xyz]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

Application Notes and Protocols for TAMRA Azide Click Chemistry in Peptide Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a cornerstone of bioconjugation due to its high efficiency, specificity, and biocompatibility.[1][2][3] This powerful ligation technique enables the precise attachment of reporter molecules, such as fluorophores, to biomolecules like peptides. This document provides detailed application notes and experimental protocols for the labeling of alkyne-modified peptides with TAMRA (Tetramethylrhodamine) azide, a bright and photostable fluorescent dye.[4]

TAMRA-labeled peptides are invaluable tools for a wide range of research applications, including:

-

Live-Cell Imaging and Subcellular Tracking: Visualizing cellular uptake, localization, and trafficking of peptides.[4]

-

Protein-Protein Interaction Studies: Utilizing techniques like Fluorescence Resonance Energy Transfer (FRET), where TAMRA can act as an acceptor dye.[4]

-

Enzyme Activity Assays: Designing fluorogenic substrates to monitor the activity of proteases and kinases.

-

Receptor Binding Studies: Quantifying the interaction of peptides with their cellular receptors.[5]

-

Diagnostic and Therapeutic Development: Creating targeted imaging agents and drug delivery systems.[4]

These application notes offer a comprehensive guide to performing TAMRA azide click chemistry on peptides, from understanding the reaction to purifying and analyzing the final product.

Principle of the Reaction

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide.[1][2] In the context of peptide labeling, an alkyne functional group is incorporated into the peptide sequence, which then reacts with the azide group of the TAMRA fluorophore. The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., copper (II) sulfate) and a reducing agent (e.g., sodium ascorbate).[6] To prevent oxidation of the Cu(I) catalyst and potential damage to the peptide, a chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) is often included in the reaction mixture.[6][7]

Data Presentation

The efficiency of TAMRA azide click chemistry for peptide labeling can be influenced by various factors, including the nature of the peptide, reactant concentrations, and reaction time. The following table summarizes reported quantitative data on the yield and efficiency of CuAAC reactions for peptide labeling.

| Peptide/Biomolecule | Labeling Reagent | Catalyst System | Reaction Time | Yield/Efficiency | Reference |

| Azide- or alkyne-modified peptides | Alkyne or azide counterparts | CuSO4, NaAsc, DMF | 5 hours | 100% conversion | [1] |

| Azide- or alkyne-modified peptides | Alkyne or azide counterparts | CuSO4, NaAsc | 4 hours | 69-72% | [1] |

| Alkyne-modified peptide | Azide-functionalized label | Copper wire, DMF | Not specified | >95% conjugation efficiency | [1] |

| Alkyne-modified peptide | Fluorescently-labeled azide | Copper powder | ~8 hours | 43% | [1] |

| 18F-labeled alkyne | Azide-containing peptides | Not specified | Not specified | 54-99% radiochemical yield | [8] |

Experimental Protocols

Materials and Reagents

-

Alkyne-modified peptide

-

TAMRA azide (e.g., 5-TAMRA azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ultrapure water

-

Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Solvents for HPLC purification (e.g., water with 0.1% trifluoroacetic acid (TFA), acetonitrile with 0.1% TFA)

-

Microcentrifuge tubes

-

Vortex mixer

-

Rotator (optional)

Protocol 1: TAMRA Azide Labeling of an Alkyne-Modified Peptide in Solution

This protocol provides a general procedure for labeling an alkyne-containing peptide with TAMRA azide in an aqueous solution. Optimization may be required depending on the specific peptide sequence and its solubility.

1. Preparation of Stock Solutions:

-

Alkyne-Peptide: Prepare a 1-10 mM stock solution of the alkyne-modified peptide in a suitable solvent (e.g., water, PBS, or a minimal amount of DMSO for solubility, then diluted in buffer).

-

TAMRA Azide: Prepare a 10 mM stock solution of TAMRA azide in anhydrous DMSO.

-

Copper(II) Sulfate: Prepare a 20 mM stock solution of CuSO₄·5H₂O in ultrapure water.

-

Sodium Ascorbate: Prepare a fresh 300 mM stock solution of sodium L-ascorbate in ultrapure water immediately before use.

-

THPTA Ligand: Prepare a 100 mM stock solution of THPTA in ultrapure water.

2. Click Reaction Assembly:

-

In a microcentrifuge tube, add the following reagents in the specified order. The final reaction volume can be scaled as needed. This example is for a 100 µL final reaction volume.

-

50 µL of alkyne-peptide solution (final concentration will depend on the stock concentration)

-

10 µL of 10 mM TAMRA azide stock solution (final concentration: 1 mM)

-

10 µL of 100 mM THPTA stock solution (final concentration: 10 mM)

-

10 µL of 20 mM CuSO₄ stock solution (final concentration: 2 mM)

-

-

Vortex the mixture briefly.

-

To initiate the reaction, add:

-

10 µL of 300 mM sodium ascorbate stock solution (final concentration: 30 mM)

-

-

Vortex the reaction mixture thoroughly.

3. Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed on a rotator for gentle mixing. Protect the reaction from light, as TAMRA is a fluorophore.

4. Purification of the TAMRA-Labeled Peptide:

-

The primary method for purifying the labeled peptide is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9]

-

Column: Use a C18 column suitable for peptide purification.[9]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.

-

Detection: Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and ~555 nm for the TAMRA fluorophore.[7]

-

Collect the fractions corresponding to the dual-wavelength peak.

5. Analysis and Quantification:

-

Confirm the identity of the purified TAMRA-labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Quantify the labeled peptide using UV-Vis spectroscopy by measuring the absorbance of TAMRA (extinction coefficient at ~555 nm is approximately 90,000 M⁻¹cm⁻¹).[4]

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for TAMRA azide click chemistry on peptides.

Application Example: Studying the EGFR Signaling Pathway

TAMRA-labeled peptides that specifically bind to the Epidermal Growth Factor Receptor (EGFR) can be used to visualize the receptor on the cell surface and study its downstream signaling pathways, which are crucial in cell proliferation, differentiation, and migration.[4][5][10][11][12]

Caption: Simplified EGFR signaling pathway.

References

- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. EGFR-Binding Peptides: From Computational Design towards Tumor-Targeting of Adeno-Associated Virus Capsids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. vectorlabs.com [vectorlabs.com]

- 7. rsc.org [rsc.org]

- 8. Click Reaction: An Applicable Radiolabeling Method for Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]